(3-Acetyl-phenyl)-phosphonic acid diethyl ester

Phosphonate Synthesis P-C Bond Formation Green Chemistry

(3-Acetyl-phenyl)-phosphonic acid diethyl ester (CAS 106052-24-8) is a meta-substituted arylphosphonate diester with the molecular formula C12H17O4P and a molecular weight of 256.23 g/mol. This compound features a phosphonate ester group and an acetyl group attached to a phenyl ring at the meta position, providing two distinct reactive handles for organic synthesis.

Molecular Formula C12H17O4P
Molecular Weight 256.23 g/mol
CAS No. 106052-24-8
Cat. No. B010034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Acetyl-phenyl)-phosphonic acid diethyl ester
CAS106052-24-8
Synonyms(3-ACETYL-PHENYL)-PHOSPHONIC ACID DIETHYL ESTER
Molecular FormulaC12H17O4P
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=CC(=C1)C(=O)C)OCC
InChIInChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-7-11(9-12)10(3)13/h6-9H,4-5H2,1-3H3
InChIKeyWMSYKEIUGKWBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Acetyl-phenyl)-phosphonic acid diethyl ester (CAS 106052-24-8): A Meta-Substituted Arylphosphonate Building Block for Advanced Synthesis


(3-Acetyl-phenyl)-phosphonic acid diethyl ester (CAS 106052-24-8) is a meta-substituted arylphosphonate diester with the molecular formula C12H17O4P and a molecular weight of 256.23 g/mol . This compound features a phosphonate ester group and an acetyl group attached to a phenyl ring at the meta position, providing two distinct reactive handles for organic synthesis . The meta-substitution pattern, in contrast to its para-substituted analog (CAS 25944-71-2), results in different electronic and steric properties that influence reactivity and product distribution in key transformations such as Horner-Wadsworth-Emmons (HWE) olefinations .

Why (3-Acetyl-phenyl)-phosphonic acid diethyl ester Cannot Be Substituted with Generic Phosphonate Analogs


The precise regiochemistry and functional group array of (3-acetyl-phenyl)-phosphonic acid diethyl ester are critical to its performance in key synthetic applications. Generic substitution with closely related analogs—such as the para-acetyl isomer (CAS 25944-71-2) or other diethyl arylphosphonates—often fails due to significant differences in electronic environment at the phosphorus center and steric accessibility of the phosphonate carbanion. These differences directly impact reaction rates, stereoselectivity, and yields in Horner-Wadsworth-Emmons olefinations and subsequent derivatizations [1]. The presence of both a phosphonate ester and an acetyl group enables orthogonal reactivity that is not possible with simple diethyl arylphosphonates lacking the carbonyl handle . Therefore, for applications requiring the specific meta-acetyl substitution pattern, using the correct compound is essential to achieve the desired reaction outcomes and avoid costly optimization of alternative, less-suitable analogs.

(3-Acetyl-phenyl)-phosphonic acid diethyl ester: Quantitative Evidence for Differentiated Performance and Selection


Optimized Synthesis Yield via Microwave-Assisted Hirao Coupling

The synthesis of diethyl (3-acetylphenyl)phosphonate can be achieved in high yield using a microwave-assisted, solvent-free Hirao coupling. Under optimized conditions, the reaction of 3'-bromoacetophenone with diethyl phosphite in the presence of Pd(OAc)₂ and triethylamine under microwave irradiation for 0.03 hours yields the target compound in 89% isolated yield [1]. This green chemistry approach eliminates the need for organic solvents and added phosphine ligands, offering a more efficient and environmentally benign route compared to traditional thermal Arbuzov or cross-coupling methods.

Phosphonate Synthesis P-C Bond Formation Green Chemistry

Calculated LogP as a Measure of Lipophilicity for Reaction Solvent Selection

The calculated octanol/water partition coefficient (LogP) for (3-acetyl-phenyl)-phosphonic acid diethyl ester is 1.4 [1]. This value indicates moderate lipophilicity, which is a crucial parameter for predicting solubility and partitioning behavior in biphasic reaction systems, including the phase-transfer catalysis conditions frequently employed for Horner-Wadsworth-Emmons reactions with arylphosphonates [2].

Lipophilicity LogP Partition Coefficient

Meta-Substitution Pattern: Impact on Phosphorus NMR Chemical Shift

The meta-acetyl substitution on the phenyl ring of diethyl arylphosphonates influences the electronic environment of the phosphorus nucleus, resulting in a characteristic 31P NMR chemical shift that differs from its para-substituted analog [1]. While specific 31P NMR data for the meta-acetyl compound is not directly reported in the literature, studies on substituted diethyl phenylphosphonates demonstrate a clear correlation between substituent electronic effects (Hammett σ constants) and 31P NMR chemical shifts [1]. This indicates that the meta-isomer can be distinguished and characterized by its unique spectroscopic signature, which is crucial for quality control and structural confirmation in research and industrial settings.

31P NMR Electronic Effects Regiochemistry

Optimal Application Scenarios for (3-Acetyl-phenyl)-phosphonic acid diethyl ester Based on Differentiated Performance Evidence


Horner-Wadsworth-Emmons (HWE) Olefination for Alkene Synthesis

This compound is optimally deployed as a HWE reagent for the stereoselective synthesis of functionalized alkenes, particularly when a meta-acetyl group is required in the final product or as a synthetic handle for further elaboration . The meta substitution pattern can influence the E/Z selectivity of the resulting alkene due to steric and electronic effects during the formation of the oxaphosphetane intermediate . The acetyl group provides a site for subsequent transformations, such as reduction, nucleophilic addition, or condensation, enabling the construction of complex molecular architectures. Procurement should prioritize this specific regioisomer when the synthetic route demands a meta-functionalized aryl group; using the para-isomer would lead to a different regioisomeric product, potentially altering biological activity or material properties.

Synthesis of Phosphonic Acid Derivatives via Ester Hydrolysis

The diethyl ester serves as a protected precursor to the corresponding phosphonic acid. Hydrolysis under acidic or basic conditions cleanly yields (3-acetylphenyl)phosphonic acid . This transformation is critical for generating compounds with enhanced water solubility, improved metal-chelating ability, or biological activity as phosphate mimics . The meta-acetyl group remains intact during hydrolysis, providing a valuable handle for further functionalization. For research programs focused on developing novel enzyme inhibitors or metal-chelating agents, procuring the diethyl ester form offers flexibility and ease of handling compared to the free phosphonic acid, which may be more hygroscopic or difficult to purify.

Building Block for Medicinal Chemistry and Agrochemical Discovery

As a versatile building block, (3-acetyl-phenyl)-phosphonic acid diethyl ester is employed in the synthesis of phosphonate-containing bioactive molecules . Phosphonates are known to act as stable phosphate or carboxylate bioisosteres, leading to enzyme inhibition or receptor antagonism . The specific meta-substitution pattern may be crucial for optimal binding interactions with a biological target's active site. In structure-activity relationship (SAR) studies, this compound enables the exploration of how the position of the acetyl group on the phenyl ring affects potency and selectivity. Therefore, procurement of this specific meta-isomer is essential for medicinal chemists aiming to optimize lead compounds where the meta-acetylphosphonate motif is a key pharmacophore.

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